molecular formula C4H7ClO2 B146303 4-Chlorobutyric acid CAS No. 627-00-9

4-Chlorobutyric acid

Cat. No.: B146303
CAS No.: 627-00-9
M. Wt: 122.55 g/mol
InChI Key: IPLKGJHGWCVSOG-UHFFFAOYSA-N
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Description

4-Chlorobutyric acid is an organic compound with the molecular formula C4H7ClO2. It is a chlorinated derivative of butyric acid, where a chlorine atom is substituted at the fourth carbon of the butyric acid chain. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobutyric acid can be synthesized through several methods. One common method involves the chlorination of butyric acid. Another method includes the reaction of gamma-butyrolactone with hydrochloric acid in the presence of a catalyst such as silicotungstic acid. The reaction is carried out at room temperature with continuous stirring for about two hours .

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of butyric acid using sulfur oxychloride in the presence of a mixed catalyst composed of copper oxide and zinc oxide. The reaction is typically conducted at elevated temperatures (50-80°C) and involves vacuum distillation to purify the product .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobutyric acid undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to produce corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: It can be reduced to form butyric acid or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are used.

Major Products Formed:

    Substitution: Products include various substituted butyric acids.

    Oxidation: Products include butyric acid and other oxidized derivatives.

    Reduction: Products include butyric acid and other reduced derivatives.

Scientific Research Applications

4-Chlorobutyric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorobutyric acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

  • 4-Bromobutyric acid
  • 4-Chlorobutyryl chloride
  • 3-Bromopropionic acid
  • 5-Bromovaleric acid
  • 5-Chlorovaleric acid

Comparison: 4-Chlorobutyric acid is unique due to its specific chlorine substitution at the fourth carbon, which imparts distinct chemical properties compared to its analogs. For instance, 4-Bromobutyric acid has a bromine atom instead of chlorine, leading to different reactivity and applications. Similarly, 4-Chlorobutyryl chloride is a more reactive derivative used in acylation reactions .

Properties

IUPAC Name

4-chlorobutanoic acid
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InChI

InChI=1S/C4H7ClO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IPLKGJHGWCVSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CCl
Source PubChem
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Molecular Formula

C4H7ClO2
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DSSTOX Substance ID

DTXSID8060828
Record name 4-Chlorobutyric acid
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Molecular Weight

122.55 g/mol
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CAS No.

627-00-9
Record name 4-Chlorobutanoic acid
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Record name Butanoic acid, 4-chloro-
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Record name Butanoic acid, 4-chloro-
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Synthesis routes and methods

Procedure details

Crude 4-chlorobutyric acid (CBA) was produced, in a known manner, by introducing gaseous hydrogen chloride into γ-butyrolactone (BL), at 100° C., until hydrogen chloride was no longer taken up. Subsequently, nitrogen was passed through the reaction mixture, in order to expel excess hydrogen chloride. The acid number was then 393. 1,818 g crude CBA was obtained from 1,373 g (15.8 mol) of BL.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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